4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridinesThe structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a hydroxyl group at the 4-position and a cyano group at the 6-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine . These reactions typically require refluxing conditions and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The hydroxyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-1H-pyrazolo[3,4-B]pyridine-6-carbonitrile include other pyrazolopyridines such as:
- 1H-Pyrazolo[3,4-B]pyridine
- 2H-Pyrazolo[3,4-B]pyridine
- Pyrazolo[4,3-C]pyridine
- Pyrazolo[4,3-B]pyridine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl and cyano groups at specific positions allows for unique interactions with biological targets and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C7H4N4O |
---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
4-oxo-1,7-dihydropyrazolo[3,4-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C7H4N4O/c8-2-4-1-6(12)5-3-9-11-7(5)10-4/h1,3H,(H2,9,10,11,12) |
InChI Key |
FQSCRVQBYBKDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C(C1=O)C=NN2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.